N-Ethyl-P-toluenesulfonamide

描述

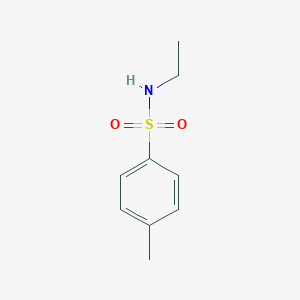

Structure

3D Structure

属性

IUPAC Name |

N-ethyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPZPBNDOVQJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20389 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68227-23-6 (potassium-salt), 68299-01-4 (lithium-salt) | |

| Record name | Ethyl tosylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025310 | |

| Record name | N-Ethyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Platelets (from dilute alcohol or ligroin) or off-white solid. (NTP, 1992), Liquid, Solid; [CAMEO] | |

| Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20389 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonamide, N-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-p-toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20389 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

80-39-7 | |

| Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20389 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyl-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tosylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL-P-TOLUENESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyltoluene-4-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-P-TOLYLSULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/992S798SJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

147 °F (NTP, 1992) | |

| Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20389 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

N-Ethyl-P-toluenesulfonamide molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of N-Ethyl-P-toluenesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a prominent derivative of the sulfonamide functional group, is a molecule of significant interest across various scientific disciplines. Its utility as a versatile chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, as well as its application as a plasticizer, is fundamentally rooted in its distinct molecular architecture and bonding characteristics.[1][2][3] This guide provides a comprehensive examination of the molecule's structural geometry, the intricacies of its covalent and non-covalent interactions, and the electronic effects that govern its reactivity. We will explore the synthesis and spectroscopic methods used for its characterization, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this foundational chemical entity.

Introduction to this compound

This compound, systematically named N-ethyl-4-methylbenzenesulfonamide, is an organic compound with the chemical formula C₉H₁₃NO₂S.[4][5] It belongs to the class of sulfonamides, characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to both a nitrogen atom and a carbon atom. The "p-toluenesulfonamide" portion refers to a toluene molecule substituted at the para position with the sulfonamide group. In this specific molecule, the nitrogen of the sulfonamide is further substituted with an ethyl group.

The molecule is a cornerstone intermediate in organic synthesis.[2] The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs.[1][6] Therefore, understanding the structural nuances of this compound is critical for the rational design and synthesis of novel drug candidates. Beyond pharmaceuticals, it serves as a plasticizer for polyamide and cellulose resins and is used in the manufacturing of dyes and agricultural chemicals.[1][2][4]

Molecular Geometry and Stereochemistry

The three-dimensional arrangement of atoms in this compound dictates its physical properties and chemical reactivity. The structure is composed of three main components: the p-tolyl group, the central sulfonamide linkage, and the N-ethyl substituent.

The geometry around the central sulfur atom is a distorted tetrahedron, a common arrangement for hexavalent sulfur.[7] This geometry arises from the sp³ hybridization of the sulfur atom, forming bonds with two oxygen atoms, one nitrogen atom, and the carbon atom of the toluene ring. The O=S=O and O=S-N bond angles deviate from the ideal tetrahedral angle of 109.5° due to the steric hindrance and electronic repulsion between the bulky groups and lone pairs. For a related compound, N-Ethyl-N-phenyl-p-toluenesulfonamide, the O-S-O bond angle was found to be 120.13°, indicating significant distortion.[7]

The molecule possesses three rotatable bonds, which allows for conformational flexibility.[5] These bonds are the C(aryl)-S bond, the S-N bond, and the N-C(ethyl) bond. The relative orientation of the aromatic ring and the ethyl group with respect to the sulfonamide plane is a key structural feature.

Visualizing the Molecular Structure

Caption: 2D representation of this compound.

Key Structural Parameters

| Bond Type | Hybridization | Typical Bond Length (Å) | Notes |

| S=O | sp²(O) - sp³(S) | ~1.43 | Strong, polar double bond. |

| S-N | sp³(N) - sp³(S) | ~1.63 | Possesses partial double bond character. |

| S-C(aryl) | sp²(C) - sp³(S) | ~1.77 | Strong single bond. |

| N-C(ethyl) | sp³(N) - sp³(C) | ~1.47 | Standard single bond. |

| C=C(aryl) | sp² - sp² | ~1.39 | Aromatic bond with delocalized π-electrons. |

In-depth Bonding Analysis

Covalent Bonding and Electronic Effects

The chemical behavior of this compound is governed by the nature of its covalent bonds and the interplay of electronic effects.

-

The Sulfonamide Core: The S-N bond is of particular interest. While depicted as a single bond, there is significant delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom. This resonance contributes to a partial double bond character, resulting in a shorter and stronger bond than a typical S-N single bond. This delocalization also reduces the basicity of the nitrogen atom compared to amines.[4] The two S=O bonds are highly polarized, with the electronegative oxygen atoms drawing electron density away from the sulfur, rendering the sulfur atom highly electrophilic.

-

Aromatic System: The p-toluenesulfonyl (tosyl) group is strongly electron-withdrawing. This effect is transmitted through the C-S bond to the aromatic ring, deactivating it towards electrophilic aromatic substitution. Conversely, the methyl group at the para-position is a weak electron-donating group, which slightly counteracts the deactivating effect of the sulfonamide group.

-

N-Ethyl Substituent: The ethyl group is an electron-donating group through induction, which slightly increases the electron density on the nitrogen atom. The nitrogen atom retains a lone pair of electrons, though its availability is diminished by resonance with the sulfonyl group.

Intermolecular Forces and Physical Properties

The physical state of this compound (typically a white to off-white crystalline solid at room temperature) is a direct consequence of its intermolecular forces.[1][8]

-

Hydrogen Bonding: The molecule features a hydrogen bond donor (the N-H group) and three potential hydrogen bond acceptors (the two sulfonyl oxygens and the nitrogen atom).[5] This allows for the formation of hydrogen bond networks in the solid state, contributing to its relatively high melting point of 63-65°C.[9]

-

Dipole-Dipole Interactions: The highly polar S=O bonds create a significant molecular dipole moment, leading to strong dipole-dipole interactions between molecules.

-

Van der Waals Forces: The aromatic ring and the ethyl group contribute to London dispersion forces, further enhancing intermolecular attraction.

Its solubility reflects these interactions; it is sparingly soluble in water but soluble in polar organic solvents like ethanol and chloroform.[6]

Synthesis and Spectroscopic Characterization

Synthetic Protocol: Sulfonamide Formation

A standard and reliable method for synthesizing this compound is the reaction of p-toluenesulfonyl chloride with ethylamine. This is a nucleophilic acyl substitution reaction at the sulfur center.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of p-toluenesulfonyl chloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., pyridine or triethylamine) at 0°C. The base acts as a scavenger for the HCl byproduct.

-

Nucleophilic Addition: Slowly add ethylamine to the cooled solution. The nitrogen of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench with dilute acid (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield the pure this compound.

Causality Behind Choices:

-

Solvent: Dichloromethane is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

-

Base: A non-nucleophilic base like pyridine is essential to prevent competition with ethylamine in attacking the sulfonyl chloride.

-

Temperature Control: The initial cooling to 0°C helps to control the exothermic nature of the reaction.

Spectroscopic Validation

The identity and purity of the synthesized product must be confirmed through spectroscopic analysis.

-

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals: a triplet for the methyl protons of the ethyl group (~1.1 ppm), a quartet for the methylene protons of the ethyl group (~3.0 ppm), a singlet for the aromatic methyl group (~2.4 ppm), and two doublets in the aromatic region (~7.3 and 7.7 ppm) for the protons on the p-substituted ring. A broad singlet corresponding to the N-H proton would also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expect strong, characteristic absorption bands for:

-

N-H stretch: A single peak around 3250-3350 cm⁻¹.

-

Asymmetric S=O stretch: Around 1330-1370 cm⁻¹.

-

Symmetric S=O stretch: Around 1140-1180 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 199, corresponding to the molecular weight of the compound.[4][5] Common fragmentation patterns would include the loss of the ethyl group and cleavage to form the p-toluenesulfonyl cation.

Relevance in Drug Development and Industry

The structural and bonding features detailed above directly translate to the molecule's utility.

-

Pharmaceutical Intermediate: The N-H bond of the sulfonamide can be readily deprotonated, and the nitrogen can be further functionalized, making it a versatile scaffold for building more complex drug molecules.[1][6] The tosyl group can also act as a protecting group for amines in multi-step syntheses.[10]

-

Plasticizer: The polarity imparted by the sulfonamide group and the flexibility of the ethyl chain allow it to integrate into polymer matrices, increasing their flexibility and durability.[3][4]

Conclusion

This compound is a molecule whose industrial and pharmaceutical importance is a direct result of its well-defined molecular structure and bonding. The distorted tetrahedral geometry at the sulfur center, the electronic interplay between the electron-withdrawing tosyl group and the N-ethyl substituent, and the capacity for strong intermolecular hydrogen bonding are key features that dictate its physical properties and reactivity. A thorough understanding of this foundational molecule provides researchers and developers with the essential knowledge to leverage its properties in the synthesis of novel materials and life-saving therapeutics.

References

- N-ethyl-o,p-toluene sulfonamide. (n.d.). Jinli Chemical.

- Exploring N-Ethyl-p-Toluene Sulfonamide: Properties, Applications, and Safety. (2024, October 29). Medium.

- This compound. (n.d.). PubChem.

- N-Ethyl-o,p-toluenesulfonamide: A Key Building Block in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound Charting Growth Trajectories: Analysis and Forecasts 2025-2033. (n.d.). Archive Market Research.

- N-Ethyl-N-phenyl-p-toluenesulfonamide. (2010). National Center for Biotechnology Information.

- What is Para-Toluenesulfonamide used for? (2024, June 14). Patsnap Synapse.

- This compound, 98% 80-39-7. (n.d.). Ottokemi.

Sources

- 1. Exploring N-Ethyl-p-Toluene Sulfonamide: Properties, Applications, and Safety | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 2. nbinno.com [nbinno.com]

- 3. archivemarketresearch.com [archivemarketresearch.com]

- 4. N-Ethyl-o/p-toluenesulfonamide | 8047-99-2 [chemicalbook.com]

- 5. This compound | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. China N-Ethyl-O,P-Toluenesulfonamide 8047-99-2 Manufacturers - Jinli Chemical [en.jinlichemical.com]

- 7. N-Ethyl-N-phenyl-p-toluenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, 98% 80-39-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 9. This compound | 80-39-7 [chemicalbook.com]

- 10. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

Spectroscopic Data for N-Ethyl-P-toluenesulfonamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Ethyl-P-toluenesulfonamide (CAS No. 80-39-7), a compound of interest in organic synthesis and pharmaceutical development.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this molecule.

Introduction to this compound

This compound, with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol , is a sulfonamide derivative.[4][5][6] Its structure, characterized by a p-toluenesulfonyl group attached to an ethylamine, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the identity and purity of the compound in various applications, including its use as a plasticizer and a reagent in chemical research.[1][5]

The following sections will provide a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the experimental choices and the interpretation of the resulting spectra.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the toluene ring and the aliphatic protons of the ethyl group.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data Interpretation and Key Insights:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | Doublet | 2H | Aromatic Protons (ortho to SO₂) |

| ~7.30 | Doublet | 2H | Aromatic Protons (meta to SO₂) |

| ~4.80 | Triplet | 1H | N-H |

| ~3.05 | Quartet | 2H | Methylene Protons (-CH₂-) |

| ~2.40 | Singlet | 3H | Methyl Protons (Aromatic -CH₃) |

| ~1.15 | Triplet | 3H | Methyl Protons (Ethyl -CH₃) |

The downfield chemical shifts of the aromatic protons are due to the electron-withdrawing effect of the sulfonyl group. The splitting pattern (doublets) is characteristic of a para-substituted benzene ring. The quartet and triplet of the ethyl group arise from the spin-spin coupling between the methylene and methyl protons. The broad singlet for the N-H proton is typical and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Data Interpretation and Key Insights:

| Chemical Shift (ppm) | Assignment |

| ~143.0 | Aromatic Carbon (para to -CH₃) |

| ~137.0 | Aromatic Carbon (ipso to -SO₂) |

| ~129.5 | Aromatic Carbons (meta to -SO₂) |

| ~127.0 | Aromatic Carbons (ortho to -SO₂) |

| ~35.0 | Methylene Carbon (-CH₂-) |

| ~21.5 | Methyl Carbon (Aromatic -CH₃) |

| ~15.0 | Methyl Carbon (Ethyl -CH₃) |

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-withdrawing sulfonyl group is shifted downfield, while the methyl-substituted carbon is also significantly downfield. The aliphatic carbons of the ethyl group appear at characteristic upfield chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Interpretation and Key Insights:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3280 | Medium | N-H Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2970 | Medium | Aliphatic C-H Stretch |

| ~1330 & ~1160 | Strong | Asymmetric & Symmetric SO₂ Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

The two strong absorption bands for the sulfonyl group (SO₂) are highly characteristic and are a key diagnostic feature in the IR spectrum of sulfonamides. The N-H stretching frequency is also a prominent feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: The mass spectrum can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for this type of molecule, often coupled with Gas Chromatography (GC-MS).[7]

Data Interpretation and Key Insights:

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 199, corresponding to its molecular weight.[4][7] The fragmentation pattern is key to confirming the structure.

Major Fragment Ions:

| m/z | Ion Structure |

| 199 | [C₉H₁₃NO₂S]⁺ (Molecular Ion) |

| 184 | [M - CH₃]⁺ |

| 155 | [M - C₂H₅N]⁺ or [SO₂C₆H₄CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | [C₅H₅]⁺ |

The fragmentation is dominated by the cleavage of the sulfonamide bond and the loss of the ethyl group. The presence of the tropylium ion at m/z 91 is a very common and characteristic fragment for compounds containing a toluene moiety.

Fragmentation Pathway

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The spectroscopic data presented in this guide provide a robust basis for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. The detailed interpretation of the spectra, grounded in the fundamental principles of spectroscopy, serves as a valuable resource for scientists and researchers working with this compound. The provided protocols offer a starting point for the analytical validation of this compound in a laboratory setting.

References

- PubChem. This compound | C9H13NO2S | CID 6637. [Link]

- SpectraBase. N,N-diethyl-p-toluenesulfonamide - Optional[13C NMR] - Chemical Shifts. [Link]

- Ottokemi. This compound, 98% 80-39-7. [Link]

- ResearchGate. ATD of this compound (m/z 199.0667) and its possible... [Link]

- PrepChem.com. Synthesis of p-toluenesulfonamide. [Link]

- National Institutes of Health. This compound | C9H13NO2S | CID 6637 - PubChem. [Link]

- PubChem. N-Ethyl-o-toluenesulfonamide | C9H13NO2S | CID 14110. [Link]

- Jinli Chemical. N-ethyl-o,p-toluene sulfonamide. [Link]

- PubChemLite. This compound (C9H13NO2S). [Link]

- Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Pharmaceutical Synthesis. [Link]

- Chemos GmbH&Co.KG. Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide. [Link]

Sources

- 1. This compound [nuomengchemical.com]

- 2. This compound | 80-39-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. N-Ethyl-p-toluenesulfonamide | LGC Standards [lgcstandards.com]

- 5. This compound, 98% 80-39-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of N-Ethyl-p-toluenesulfonamide: Melting Point and Solubility

This document provides an in-depth analysis of the critical physical properties of N-Ethyl-p-toluenesulfonamide (CAS No. 80-39-7), focusing on its melting point and solubility characteristics. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, for whom a precise understanding of these properties is essential for process optimization, formulation, and quality control.

Compound Identification and General Properties

This compound is a sulfonamide derivative widely utilized as a plasticizer in various polymers, including polyamides and cellulose acetate, and as a reagent in organic synthesis.[1][2] Its physical state at ambient conditions is a white to off-white crystalline solid.[1][2][3] A summary of its key identifiers is presented below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][4] |

| CAS Number | 80-39-7 | [1][2] |

| Molecular Formula | C₉H₁₃NO₂S | [1][3][5] |

| Molecular Weight | 199.27 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline solid/powder | [1][2][3] |

Melting Point Analysis

The melting point of a crystalline solid is a fundamental thermodynamic property that provides a primary indication of its purity. For this compound, the reported melting point is consistent across multiple authoritative sources.

Reported Melting Point

The melting point of this compound is reliably reported to be in the range of 62 to 66 °C. A compilation of values from various chemical suppliers and databases is provided in Table 2.

| Melting Point Range (°C) | Source(s) |

| 63 - 65 °C | [1][2][6] |

| 62.0 - 66.0 °C | [3] |

| 65 °C | [7] |

| ~63 - 65 °C (Converted from 145-149 °F) | [8] |

| ~64 °C (Converted from 147 °F) | [4] |

Insight: The narrowness of this reported range suggests that the compound can be readily obtained in a highly pure form. In a laboratory setting, a sample melting sharply within this range is considered pure. Conversely, the presence of impurities will typically cause a depression of the melting point and a broadening of the melting range (>3 °C).[9]

Experimental Protocol for Melting Point Determination

The capillary method is the standard technique for determining the melting point of a powdered solid. The protocol below ensures accuracy and reproducibility.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry surface (e.g., a watch glass). The sample must be thoroughly dried to prevent solvent from depressing the melting point.

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the sample powder. Invert the tube and tap the sealed end on a hard surface to pack the powder into a dense column of 2-3 mm in height at the bottom. Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Ensure the sample is aligned with the viewing window and thermometer or temperature probe.

-

Heating and Observation:

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (~63 °C).

-

Reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last solid particle melts (T2).

-

-

Reporting: The melting point is reported as the range T1 - T2. For a pure sample, this range should be narrow (≤ 2 °C).

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Solubility data is paramount for selecting appropriate solvents for synthesis, purification (recrystallization), and formulation. This compound exhibits classic "like dissolves like" behavior, with poor aqueous solubility and good solubility in many organic solvents.

Qualitative and Quantitative Solubility

This compound is described as insoluble or only partly miscible in water.[1][2][8] One source quantifies this as less than 1 mg/mL at 21 °C.[4] Its solubility is significantly higher in various organic solvents, a property that is temperature-dependent. A comprehensive study demonstrated that the mole fraction solubility increases with rising temperature across all tested solvents.[10]

The relative solubility in a range of common laboratory solvents has been determined, providing a valuable guide for solvent selection.[10]

| Solvent | Relative Solubility |

| Water | Very Low |

| Methanol | Soluble / Slightly Soluble[1][6] |

| Chloroform | Slightly Soluble[1][6] |

| Solubility Order | DMSO > DMF > THF > Methanol > n-Propanol > Isopropanol > n-Butanol > Ethanol > Acetone > Methyl Acetate > Ethyl Acetate[10] |

Insight: The high solubility in polar aprotic solvents like DMSO and DMF, as well as in methanol, makes these excellent candidates for reaction media or for preparing stock solutions. For purification by recrystallization, an ideal solvent would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, such as ethanol or a mixed solvent system.

Experimental Protocol for Solubility Determination

The isothermal saturation method, also known as the static equilibrium method, is a robust technique to quantify the solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of excess solid is critical to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-72 hours). This is typically done using an orbital shaker or a magnetic stirrer in a temperature-controlled bath. The goal is to allow the system to reach solid-liquid equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, the saturated solution must be separated from the excess solid. This is best achieved by centrifugation followed by careful decanting of the supernatant.

-

Filtration: Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE or nylon) into a clean, pre-weighed vial. This step is crucial to remove any fine, suspended particles that could artificially inflate the measured solubility.

-

Quantification: Accurately determine the mass of the filtered saturated solution. Remove the solvent under reduced pressure or by careful evaporation. Weigh the remaining solid residue.

-

Calculation: Calculate the solubility as the mass of dissolved solute per mass or volume of solvent (e.g., in g/100 g of solvent or mg/mL). Alternatively, the concentration of the solute in the filtered supernatant can be determined using an analytical technique like HPLC with a pre-established calibration curve.

Caption: Isothermal Saturation Method for Solubility Determination.

Conclusion

The physical properties of this compound are well-defined, with a sharp melting point between 62-66 °C, indicative of a compound that can be readily purified. Its solubility profile, characterized by very low aqueous solubility and good solubility in a range of organic solvents, provides critical guidance for its application in synthesis, purification, and formulation. The experimental protocols detailed herein represent standard, reliable methods for verifying these properties and ensuring the quality and consistency required for advanced research and development applications.

References

- This compound CAS#: 80-39-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9493133_EN.htm]

- This compound | 80-39-7 - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/E0674]

- Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide - Chemos GmbH&Co.KG. [URL: https://www.chemos.

- This compound - Santa Cruz Biotechnology.

- Solubility, solvent effects and thermodynamic properties of this compound in twelve pure organic solvents | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/380209421_Solubility_solvent_effects_and_thermodynamic_properties_of_N-Ethyl-p-toluenesulfonamide_in_twelve_pure_organic_solvents]

- This compound | 80-39-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9493133.htm]

- SAFETY DATA SHEET - Santa Cruz Biotechnology. [URL: https://datasheets.scbt.com/sds/sc-236036_sds.pdf]

- This compound 98.0+%, TCI America 25 g | Buy Online - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/n-ethyl-p-toluenesulfonamide-98-0-tci-america/E067425G]

- Material Safety Data Sheet - Anhui Senrise Technology Co., Ltd. [URL: http://www.3asenrise.com/msds/B020378.pdf]

- This compound - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN_80-39-7.htm]

- This compound | C9H13NO2S | CID 6637 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Ethyl-p-toluenesulfonamide]

- This compound, 98% 80-39-7 - Manufacturers & Suppliers in India with worldwide shipping. - Ottokemi. [URL: https://www.ottokemi.com/product/n-ethyl-p-toluenesulfonamide-98-80-39-7]

- N-Ethyl-o-toluenesulfonamide | C9H13NO2S | CID 14110 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14110]

- This compound | C9H13NO2S | CID 6637 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6637]

- Procedure for solubility testing of NM suspension. [URL: https://www.nanopartikel.info/files/download/Studiendesigns/SOPs/NanoBio-SOP-01_solubility.pdf]

- Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [URL: https://www.gpamravati.ac.in/images/pdf/e-content/Applied-Science/AP-II/Experiment-1-To-determine-the-melting-point-of-given-solid-substance.pdf]

- experiment (1) determination of melting points. [URL: https://uomustansiriyah.edu.iq/media/lectures/5/5_2021_09_19!11_19_36_PM.pdf]

- Experiment 1: Melting-point Determinations. [URL: https://www.csus.edu/indiv/m/mackj/chem5/part5.pdf]

- nanoGR R Standard Operation Procedure for static solubility testing of NM suspension - Nanopartikel.info. [URL: https://www.nanopartikel.info/files/nanogravur/SOPs/nanoGR_SOP_solubility.pdf]

- This compound | 80-39-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductList_US_CB9493133.htm]

- Solubility Measurement and Thermodynamic Modeling for o-Toluenesulfonamide in 16 Solvents from T = 273.15 to 323.85 K | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Solubility-Measurement-and-Thermodynamic-Modeling-Li-Wang/0e74f35832b85e94b50c05988e404b9015949d8c]

- N-Ethyl o,p-toluenesulfonamide - Scientific Polymer Products, Inc. [URL: https://www.scientificpolymer.com/wp-content/uploads/2024/08/425-N-Ethyl-o-p-toluenesulfonamide.pdf]

- Solubility and Mixing Thermodynamics Properties of p-Toluenesulfonamide and o-Toluenesulfonamide in Seven Monosolvents at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.9b00512]

Sources

- 1. This compound CAS#: 80-39-7 [m.chemicalbook.com]

- 2. This compound | 80-39-7 [chemicalbook.com]

- 3. This compound, 98% 80-39-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. This compound | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 6. This compound | 80-39-7 [amp.chemicalbook.com]

- 7. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. athabascau.ca [athabascau.ca]

- 10. researchgate.net [researchgate.net]

N-Ethyl-P-toluenesulfonamide CAS number 80-39-7

An In-depth Technical Guide to N-Ethyl-p-toluenesulfonamide (CAS 80-39-7)

Introduction and Strategic Overview

This compound, identified by the CAS number 80-39-7, is a versatile sulfonamide compound that holds a significant position in both industrial and research settings. Structurally, it consists of a p-toluenesulfonyl group bonded to an ethylamine moiety.[1][2] This configuration imparts a unique combination of chemical reactivity and physical properties, making it a valuable intermediate and functional additive. While typically appearing as a white or off-white crystalline solid, its physical state can vary depending on the isomeric purity.[1][2] This guide provides a comprehensive technical examination of its synthesis, chemical behavior, diverse applications, and safety profile, tailored for professionals in chemical research and drug development.

| Property | Value | Source(s) |

| CAS Number | 80-39-7 | [2] |

| Molecular Formula | C₉H₁₃NO₂S | [2][3] |

| Molecular Weight | 199.27 g/mol | [2][3] |

| IUPAC Name | N-ethyl-4-methylbenzenesulfonamide | [2] |

| Appearance | White to off-white crystalline solid/platelets | [1][2][4] |

| Melting Point | 63-65 °C | [4][5] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; sparingly soluble to insoluble in water. | [4][6][7] |

| Stability | Stable under standard conditions; incompatible with strong oxidizing agents. | [4][5] |

Core Synthesis and Manufacturing

The predominant and most established method for synthesizing this compound is through the nucleophilic substitution reaction between p-toluenesulfonyl chloride (TsCl) and ethylamine.[1] This reaction is a cornerstone of sulfonamide chemistry.

Causality of Experimental Design: The selection of p-toluenesulfonyl chloride as the starting material is strategic due to the high reactivity of the sulfonyl chloride group, which acts as an excellent electrophile. Ethylamine serves as the nucleophile, with its lone pair of electrons on the nitrogen atom readily attacking the electron-deficient sulfur atom. The reaction is typically conducted in the presence of a base (e.g., sodium hydroxide or an excess of ethylamine) to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. This is critical because the formation of ethylammonium hydrochloride would quench the unreacted nucleophile, halting the reaction. Dichloromethane is often used as a solvent because it is inert under the reaction conditions and facilitates easy workup.[8]

Exemplary Laboratory Protocol

A robust protocol, adapted from established procedures for similar sulfonamide syntheses, is as follows[9]:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine in dichloromethane. Cool the mixture in an ice-water bath to manage the exothermic nature of the reaction.

-

Reaction: Dissolve p-toluenesulfonyl chloride in a minimal amount of dichloromethane and add it dropwise to the stirred ethylamine solution. Maintain the temperature below 10 °C.

-

Neutralization: After the addition is complete, allow the mixture to stir for an additional hour at room temperature. A base, such as an aqueous sodium hydroxide solution, is added to neutralize the generated HCl.

-

Extraction: The organic layer is separated, washed sequentially with dilute acid, water, and brine to remove unreacted starting materials and salts.

-

Purification: The organic solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization, typically from an ethanol/water mixture or ligroin, to yield pure this compound as a white crystalline solid.[2][4]

Recent advancements explore more sustainable routes, such as the direct amidation of p-toluenesulfonic acid using solid acid catalysts, which reduces environmental pollution by avoiding the chloride intermediate.[10]

Chemical Reactivity and Applications

The utility of this compound stems from its dual functionality: it can act as a stable, functional additive or as a reactive intermediate for further chemical transformations.[1]

Application as a High-Performance Plasticizer

One of the primary industrial applications of this compound is as a plasticizer, particularly for polyamide (Nylon) and polyvinyl chloride (PVC) resins, as well as in cellulose-based lacquers and adhesives.[11][12][13]

Mechanism of Action: As a plasticizer, its function is to increase the flexibility, processability, and durability of a polymer.[11][13] It achieves this by inserting its molecules between the polymer chains. This reduces the intermolecular forces (like hydrogen bonding in polyamides), which in turn lowers the material's glass transition temperature (Tg).[13] The result is a more pliable and resilient material, less prone to cracking under stress.[13] Its high compatibility with various resins makes it an excellent choice for coatings and hot-melt adhesives.[11][12]

Role as a Versatile Chemical Intermediate

The sulfonamide group is a key functional handle for constructing more complex molecules, making this compound a valuable building block in organic synthesis.[14]

-

Pharmaceutical Synthesis : The sulfonamide moiety is a well-known pharmacophore. Derivatives of this compound serve as precursors in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics that function by inhibiting folic acid synthesis in bacteria, as well as certain diuretics and anti-inflammatory drugs.[6][15]

-

Agrochemicals : In the agricultural sector, it is used to synthesize herbicides, pesticides, and fungicides.[1][14][15] Its derivatives can be tailored to exhibit specific biological activities for crop protection and management.

-

Dyes and Pigments : It serves as an intermediate in the manufacturing of various dyes and pigments, contributing to their final chemical structure and properties.[1][16]

-

Other Industrial Uses : Niche applications include its use as a resin carrier in dental materials and as a component in electroplating solutions to improve the quality of metal deposition.[16]

Toxicology and Professional Safety Guidance

While highly useful, this compound is a hazardous substance that requires careful handling in a professional laboratory or industrial setting.[17]

Summary of Key Hazards:

| Hazard Class | GHS Statement | Description | Source(s) |

| Skin Irritation | H315: Causes skin irritation | Contact can cause inflammation, redness, and discomfort. Pre-existing dermatitis may be accentuated. | [17][18][19] |

| Eye Irritation | H319: Causes serious eye irritation | Can cause burning, stinging, blurred vision, and potential damage to the cornea or conjunctiva. | [17][18][19] |

| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or particulates can irritate the respiratory tract, potentially leading to lung damage. | [17][18][19] |

| Acute Oral Toxicity | Harmful if swallowed | Animal studies indicate that ingestion may cause serious health damage, including potential kidney damage, which is a known risk for sulfonamides. | [17] |

Self-Validating Safety Protocol: To ensure a safe working environment, the following multi-layered protocol must be implemented:

-

Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent concentration of dust or vapors.[18]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat or protective clothing. Avoid exposing open cuts or abraded skin.[17]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.[17]

-

-

Handling and Storage:

-

Disposal: Dispose of the chemical and its container responsibly through a licensed disposal company to minimize environmental impact, as sulfonamides can affect aquatic life.[1][17]

Conclusion

This compound (CAS 80-39-7) is a chemical of significant industrial and scientific importance. Its straightforward synthesis and the reactivity of its sulfonamide group make it a valuable intermediate for pharmaceuticals, agrochemicals, and dyes. Concurrently, its physical properties allow it to function effectively as a high-performance plasticizer, enhancing the material characteristics of key polymers like polyamides and PVC. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, enables researchers and industry professionals to leverage its full potential while ensuring a safe operational environment.

References

[6] Jinli Chemical. (n.d.). N-ethyl-o,p-toluene sulfonamide. Retrieved from Jinli Chemical website. [1] Exploring N-Ethyl-p-Toluene Sulfonamide: Properties, Applications, and Safety. (2024, October 29). Self-published. [11] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Ethyl-o/p-Toluenesulfonamide: Versatile Plasticizer for Enhanced Polymer Flexibility and Durability. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [18] Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide. Retrieved from Chemos GmbH&Co.KG website. [16] Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET this compound. Retrieved from Chemotechnique Diagnostics website. [2] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6637, this compound. Retrieved from PubChem. [17] Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: this compound sc-236036. Retrieved from Santa Cruz Biotechnology website. [7] ChemicalBook. (2023, July 4). N-Ethyl-o/p-toluenesulfonamide | 8047-99-2. Retrieved from ChemicalBook. Jinli Chemical. (n.d.). N-ethyl-p-toluene sulfonamide Best Price. Retrieved from Jinli Chemical website. [8] PrepChem.com. (n.d.). Synthesis of N-[2-(isopropylamino)ethyl]-p-toluenesulfonamide. Retrieved from PrepChem.com. [20] LGC Standards. (n.d.). N-Ethyl-p-toluenesulfonamide. Retrieved from LGC Standards website. [3] Biosynth. (n.d.). N-Ethyl-p-toluene sulfonamide | 80-39-7 | FE172189. Retrieved from Biosynth website. [5] ChemicalBook. (n.d.). This compound | 80-39-7. Retrieved from ChemicalBook. [21] TCI Chemicals. (n.d.). This compound | 80-39-7. Retrieved from TCI Chemicals website. Santa Cruz Biotechnology. (2016, September 23). SAFETY DATA SHEET. Retrieved from Santa Cruz Biotechnology website. [19] Anhui Senrise Technology Co., Ltd. (n.d.). Material Safety Data Sheet. [22] Santa Cruz Biotechnology. (n.d.). This compound | CAS 80-39-7. Retrieved from Santa Cruz Biotechnology website. [23] ChemicalBook. (2023, July 19). Chemical Safety Data Sheet MSDS / SDS - this compound. Retrieved from ChemicalBook. [24] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties, Applications, and Market Significance. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [12] Shouguang Nuomeng Chemical Co., Ltd. (n.d.). China Plasticizer N-Ethyl O/p-Toluene Sulfonamide Manufacturers, Suppliers and Factory. Retrieved from Shouguang Nuomeng Chemical Co., Ltd. website. [13] NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 5). Nylon and PVC Applications: How N-Ethyl-o/p-Toluenesulfonamide Enhances Product Performance. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [14] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Ethyl-o,p-toluenesulfonamide: A Key Building Block in Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [25] Scientific Polymer Products, Inc. (2022, August 14). N-Ethyl o,p-toluenesulfonamide. Retrieved from Scientific Polymer Products, Inc. website. [26] Schem.net. (n.d.). N-Ethyl-O/P-Toluene Sulfonamide. Retrieved from Schem.net. [4] ChemicalBook. (n.d.). This compound CAS#: 80-39-7. Retrieved from ChemicalBook. [9] de Boer, Th. J., & Backer, H. J. (1954). p-TOLYLSULFONYLMETHYLNITROSAMIDE. Organic Syntheses, 34, 96. [27] Schem.net. (n.d.). wholesale N-Ethyl O/P-Toluene Sulfonamide factory. Retrieved from Schem.net. [28] ChemicalBook. (n.d.). Ethyl p-toluenesulfonate synthesis. Retrieved from ChemicalBook. [29] PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. Retrieved from PrepChem.com. [10] Method of synthesis of N-alkyl p-toluene sulfonamide. (2017). CN106565549A. [30] Archive Market Research. (n.d.). This compound Charting Growth Trajectories: Analysis and Forecasts 2025-2033. Retrieved from Archive Market Research website. [31] Ottokemi. (n.d.). This compound, 98% 80-39-7. Retrieved from Ottokemi website. [32] Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 25 g. Retrieved from Fisher Scientific website.

Sources

- 1. Exploring N-Ethyl-p-Toluene Sulfonamide: Properties, Applications, and Safety | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 2. This compound | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Ethyl-p-toluene sulfonamide | 80-39-7 | FE172189 [biosynth.com]

- 4. This compound CAS#: 80-39-7 [m.chemicalbook.com]

- 5. This compound | 80-39-7 [chemicalbook.com]

- 6. China N-Ethyl-O,P-Toluenesulfonamide 8047-99-2 Manufacturers - Jinli Chemical [en.jinlichemical.com]

- 7. N-Ethyl-o/p-toluenesulfonamide | 8047-99-2 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. China Plasticizer N-Ethyl O/p-Toluene Sulfonamide Manufacturers, Suppliers and Factory [nuomengchemical.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. Best Price this compound Factory - Jinli Chemical [en.jinlichemical.com]

- 16. chemotechnique.se [chemotechnique.se]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. chemos.de [chemos.de]

- 19. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 20. N-Ethyl-p-toluenesulfonamide | LGC Standards [lgcstandards.com]

- 21. This compound | 80-39-7 | TCI AMERICA [tcichemicals.com]

- 22. scbt.com [scbt.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. nbinno.com [nbinno.com]

- 25. scipoly.com [scipoly.com]

- 26. schem.net [schem.net]

- 27. schem.net [schem.net]

- 28. Ethyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 29. prepchem.com [prepchem.com]

- 30. archivemarketresearch.com [archivemarketresearch.com]

- 31. This compound, 98% 80-39-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 32. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to N-Ethyl-p-toluenesulfonamide: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Ethyl-p-toluenesulfonamide, a versatile chemical compound with significant applications across various industries. From its fundamental chemical identifiers to its role in organic synthesis and material science, this document serves as a detailed resource for professionals in research and development.

Section 1: Chemical Identity and Nomenclature

This compound is a sulfonamide derivative that is a white crystalline solid at room temperature.[1][2] Its primary identifier is the CAS Registry Number 80-39-7.[3][4] The systematic IUPAC name for this compound is N-ethyl-4-methylbenzenesulfonamide.[3][4]

Due to its widespread use and historical context, this compound is known by a variety of synonyms and trade names. Understanding these alternate names is crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

| Type | Name/Identifier | Source |

| IUPAC Name | N-ethyl-4-methylbenzenesulfonamide | [3][4] |

| CAS Registry No. | 80-39-7 | [3][4][5][6] |

| EC Number | 201-275-1 | [3] |

| Molecular Formula | C9H13NO2S | [3][4][5] |

| Molecular Weight | 199.27 g/mol | [3][5] |

| Common Synonyms | N-Ethyl-4-methylbenzenesulfonamide | [1][3] |

| N-Ethyl-p-tolylsulfonamide | [3][7] | |

| Benzenesulfonamide, N-ethyl-4-methyl- | [3][7] | |

| N-Ethyl-4-toluenesulfonamide | [3] | |

| Ethyl tosylamide | [3][8] | |

| p-Tolueneethylsulfonamide | [3][7] | |

| N-Tosylethylamine | [3][7] | |

| Santicizer 3 | [7][9] | |

| Other Identifiers | UNII: 992S798SJB | [3] |

| InChIKey: OHPZPBNDOVQJMH-UHFFFAOYSA-N | [3][10] |

Section 2: Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications, from its solubility in different solvents to its stability under specific conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white crystalline solid/powder | [1][6][11][12] |

| Melting Point | 62-66 °C | [1][6][11][12][13] |

| Boiling Point | 208 °C at 745 mmHg | [1][8][11] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and methanol. | [2][11][14] |

| Flash Point | 174 °C (345 °F) | [15] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [11] |

Section 3: Core Applications and Mechanisms of Utility

This compound's utility stems from its unique chemical structure, which makes it a valuable component in several industrial and research applications.

Plasticizer

One of the primary applications of this compound is as a plasticizer.[1][9] It is particularly effective for polyamide resins, cellulose acetate, and polyvinyl alcohol lacquers.[2][9][11] As a plasticizer, it increases the flexibility and durability of these materials. The sulfonamide group's polarity and the ethyl and tolyl groups' organic nature allow it to effectively integrate into polymer matrices, reducing intermolecular forces and enhancing workability.[16]

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules.[17][18] Its sulfonamide group can be a precursor for various functional groups, and the aromatic ring can undergo further substitution reactions.[17] This makes it a valuable building block in the pharmaceutical, agrochemical, and dye industries.[9][18][19] For instance, it is used as a reagent in the sulfonamidation of imidazopyridines.[11]

Other Industrial Uses

Beyond its major roles, this compound is also utilized in:

-

Electroplating Solutions: It is used as an additive.[9]

-

Fluorescent Brighteners and Pigments: It serves as a component in their preparation.[9]

Section 4: Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of p-toluenesulfonyl chloride with an amine. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from p-toluenesulfonyl chloride and ethylamine.

Materials:

-

p-Toluenesulfonyl chloride

-

Ethylamine (aqueous solution)

-

Dichloromethane (or another suitable organic solvent)

-

Sodium hydroxide solution (for neutralization)

-

Water

-

Magnesium sulfate (for drying)

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve p-toluenesulfonyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Amine Addition: Slowly add an aqueous solution of ethylamine to the stirred solution of p-toluenesulfonyl chloride. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary. The addition of a base like sodium hydroxide can be used to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Monitoring: Stir the mixture at room temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute acid (to remove excess amine), water, and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate-hexane, to yield pure this compound.[20]

Causality Behind Experimental Choices:

-

The use of a solvent like dichloromethane facilitates the reaction between the solid p-toluenesulfonyl chloride and the aqueous ethylamine.

-

Slow addition of the amine and cooling are crucial to manage the exothermic nature of the reaction and prevent side reactions.

-

The aqueous workup steps are essential to remove unreacted starting materials and byproducts, ensuring the purity of the final product.

-

Recrystallization is a standard purification technique for solid organic compounds, yielding a product with high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 5: Safety and Handling

This compound is considered a hazardous substance. It can cause skin and serious eye irritation, as well as respiratory irritation.[21][22]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, and avoid breathing dust, fumes, or vapors.[15][21][23]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[21][23]

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][13]

References

- PubChem. This compound | C9H13NO2S | CID 6637. [Link]

- Chemotechnique Diagnostics. PATIENT INFORMATION SHEET this compound. [Link]

- LookChem. MSDS for N-Ethyl-o/p-toluenesulfonamide. [Link]

- PrepChem.com. Synthesis of N-[2-(isopropylamino)ethyl]-p-toluenesulfonamide. [Link]

- Scientific Polymer Products, Inc. N-Ethyl o,p-toluenesulfonamide. [Link]

- Anhui Senrise Technology Co., Ltd.

- NINGBO INNO PHARMCHEM CO.,LTD. N-Ethyl-o,p-toluenesulfonamide: A Key Building Block in Organic Synthesis. [Link]

- Chemos GmbH&Co.KG. Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide. [Link]

- Kingvolt. N-Ethyl-O/P-Toluene Sulfonamide (N-E-O/PTSA). [Link]

- NIST WebBook. Benzenesulfonamide, N-ethyl-4-methyl-. [Link]

- Ottokemi. This compound, 98%. [Link]

- Patsnap Synapse. What is Para-Toluenesulfonamide used for?. [Link]

- Jinli Chemical. PTSA (p-Toluenesulfonamide, CAS 70-55-3)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [nuomengchemical.com]

- 3. This compound | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Ethyl-p-toluenesulfonamide | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 80-39-7 | TCI AMERICA [tcichemicals.com]

- 7. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]

- 8. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. chemotechnique.se [chemotechnique.se]

- 10. N-Ethyl-4-methylbenzenesulfonamide | 80-39-7 [sigmaaldrich.com]

- 11. This compound CAS#: 80-39-7 [m.chemicalbook.com]

- 12. This compound, 98% 80-39-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 13. N-Ethyl-p-toluene sulfonamide | 80-39-7 | FE172189 [biosynth.com]

- 14. N-ETHYL-4-METHYLBENZENE SULFONAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. file1.lookchem.com [file1.lookchem.com]

- 16. PTSA (p-Toluenesulfonamide, CAS 70-55-3): Properties, Synthesis, Applications, and Technical Challenges_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 17. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

- 18. nbinno.com [nbinno.com]

- 19. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

- 20. prepchem.com [prepchem.com]

- 21. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 22. chemos.de [chemos.de]

- 23. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Reactivity of the Sulfonamide Group in N-Ethyl-P-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-p-toluenesulfonamide, a prominent member of the sulfonamide family, is a versatile intermediate in organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries.[1][2] Its reactivity is primarily dictated by the electronic properties of the sulfonamide functional group, which is influenced by the p-toluenesulfonyl (tosyl) moiety and the N-ethyl group. This guide provides a comprehensive exploration of the core reactivity of this compound, delving into the acidity of the N-H bond, its nucleophilic character, and its behavior in key organic transformations including N-alkylation, N-acylation, hydrolysis, and reductive cleavage. Detailed mechanistic insights, field-proven experimental protocols, and a thorough analysis of the factors governing its chemical behavior are presented to offer a holistic understanding for researchers and professionals in drug development and chemical synthesis.

Introduction: The Sulfonamide Moiety in this compound

This compound consists of a central sulfonamide group where the nitrogen atom is substituted with an ethyl group and the sulfur atom is part of a p-toluenesulfonyl (tosyl) group.[1] This structural arrangement imparts a unique combination of stability and reactivity to the molecule. The strong electron-withdrawing nature of the tosyl group significantly influences the electron density on the nitrogen atom and the acidity of the N-H proton, thereby defining the nucleophilic and acidic characteristics of the molecule.

Typically a white crystalline solid, this compound is soluble in many organic solvents, which facilitates its use in a wide range of reaction conditions.[3] Its applications are diverse, serving as a building block in the synthesis of antibiotics and other pharmaceuticals, as an intermediate in the manufacturing of dyes and pigments, and as a plasticizer.[1][2]

Acidity of the N-H Bond and Nucleophilicity

The reactivity of the sulfonamide group in this compound is fundamentally linked to the acidity of the N-H bond. The potent electron-withdrawing effect of the adjacent sulfonyl group significantly increases the acidity of the sulfonamide proton compared to that of simple amines.

Key Reactions of the Sulfonamide Group

The sulfonamide group in this compound undergoes several key reactions that are central to its utility in organic synthesis. These include N-alkylation, N-acylation, hydrolysis, and reductive cleavage.

N-Alkylation: Expanding the Molecular Framework

N-alkylation of the sulfonamide anion is a common strategy for introducing additional alkyl groups onto the nitrogen atom. This reaction typically proceeds via an S(_N)2 mechanism with a suitable alkylating agent.

Under basic conditions, this compound can be deprotonated to form its conjugate base, which then acts as a nucleophile to displace a leaving group from an alkyl halide or tosylate.

Experimental Protocol: Phase-Transfer Catalyzed N-Alkylation

-

Combine this compound (1.0 eq.), potassium carbonate (3.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq.) in a round-bottom flask.

-

Add the alkylating agent (e.g., an alkyl iodide, 1.2 eq.).

-

Heat the mixture to 80 °C and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and add water to dissolve the inorganic salts.

-

Collect the solid product by filtration and recrystallize from a suitable solvent like methanol/water to obtain the pure N,N-dialkyl-p-toluenesulfonamide.

A more atom-economical and environmentally benign approach to N-alkylation involves the use of alcohols as alkylating agents, facilitated by a manganese catalyst in a "borrowing hydrogen" mechanism. This process avoids the use of stoichiometric amounts of base and the generation of salt byproducts.[3]

Mechanism of Manganese-Catalyzed N-Alkylation

The catalytic cycle begins with the manganese catalyst dehydrogenating the alcohol to form an aldehyde. The sulfonamide then condenses with the aldehyde to form an N-sulfonylimine. Finally, the manganese hydride species, formed in the initial dehydrogenation step, reduces the imine to the N-alkylated sulfonamide, regenerating the active manganese catalyst.[3]

Experimental Protocol: Mn-Catalyzed N-Alkylation

-

In an oven-dried vial, combine this compound (1.0 eq.), the manganese(I) PNP pincer precatalyst (0.05 eq.), and potassium carbonate (0.1 eq.).

-

Add the alcohol (1.0 eq.) and xylenes to achieve a 1 M concentration of the sulfonamide.

-

Seal the vial and heat the reaction mixture at 150 °C for 24 hours.

-

After cooling, purify the product by flash column chromatography on silica gel.

The Mitsunobu reaction provides a powerful method for the N-alkylation of sulfonamides with primary and secondary alcohols under mild conditions, proceeding with inversion of stereochemistry at the alcohol center.[4][5] The Fukuyama modification of the Mitsunobu reaction is particularly effective for the N-alkylation of sulfonamides.[6]

Experimental Protocol: Mitsunobu N-Alkylation

-

Dissolve this compound (1.0 eq.), the alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in dry tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the N-alkylated product.

N-Acylation: Synthesis of N-Acylsulfonamides

N-acylation of this compound leads to the formation of N-acylsulfonamides, a class of compounds with significant biological activity, often used as bioisosteres for carboxylic acids in drug design.[7]

The most common method for N-acylation involves the reaction of the sulfonamide with an acyl chloride or anhydride in the presence of a base. The base deprotonates the sulfonamide, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon.[7]